2-(4-Fluorophenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)pyridine and related compounds often involves multistep chemical reactions, including conventional and modified synthesis methods. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized via a modified Chichibabin pyridine synthesis, demonstrating the compound's foundational role in producing fluorinated pyridine-bridged aromatic poly(ether-imide)s with excellent thermal and mechanical properties (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(4-Fluorophenyl)pyridine moiety has been elucidated through crystallography and computational studies. These analyses reveal the planar configurations and supramolecular interactions, such as hydrogen bonding and π-π interactions, which stabilize the crystal structure and influence the compound's physical properties and reactivity (Suresh et al., 2007).
Chemical Reactions and Properties
Compounds derived from 2-(4-Fluorophenyl)pyridine participate in various chemical reactions, serving as intermediates for synthesizing biologically active molecules and materials with desirable physical and chemical properties. These reactions include catalytic asymmetric synthesis, highlighting the compound's versatility in organic synthesis (Senda et al., 2001).
Physical Properties Analysis
The physical properties of 2-(4-Fluorophenyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their application in material science. For example, fluorinated pyridine-bridged polyimides derived from similar compounds exhibit good solubility, excellent thermal properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2008).
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Fluorinated pyridines, including “2-(4-Fluorophenyl)pyridine”, are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The synthesis of these compounds has led to the development of various organic compounds with unique properties .
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Scientific Field: Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), a category that includes “2-(4-Fluorophenyl)pyridine”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Scientific Field: Antimicrobial and Antiviral Research
- Application : Pyridine compounds, including “2-(4-Fluorophenyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods of Application : These compounds are synthesized and tested against various strains of bacteria and viruses . For example, compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
- Results or Outcomes : The results showed that these compounds have significant antimicrobial and antiviral activities .
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Scientific Field: Organic Light Emitting Diodes (OLEDs)
- Application : “2-(4-Fluorophenyl)pyridine” is used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
- Methods of Application : The compound is used in the synthesis of Ir (III) complexes, which are then used in the fabrication of OLEDs .
- Results or Outcomes : The use of “2-(4-Fluorophenyl)pyridine” in these complexes has led to the development of efficient blue-light emitting OLEDs .
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Scientific Field: Agrochemical Industry
- Application : Fluorinated pyridines, including “2-(4-Fluorophenyl)pyridine”, are used in the synthesis of some herbicides and insecticides .
- Methods of Application : These compounds are synthesized and then used in the formulation of various agrochemical products .
- Results or Outcomes : The use of these compounds has led to the development of effective herbicides and insecticides .
- Scientific Field: Antitumor Research
- Application : Pyridine compounds, including “2-(4-Fluorophenyl)pyridine”, have been noted for their antitumor properties .
- Methods of Application : These compounds are synthesized and tested against various types of cancer cells . For example, compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to be potent against various cancer cell lines .
- Results or Outcomes : The results showed that these compounds have significant antitumor activities .
Safety And Hazards
The safety data sheet for 2-(4-Fluorophenyl)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
properties
IUPAC Name |
2-(4-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWIDTQQBWGUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207573 | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine | |
CAS RN |
58861-53-3 | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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